

Thiencarbazone-Methyl: A Toxicological Profile for Environmental Risk Assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiencarbazone*

Cat. No.: *B109821*

[Get Quote](#)

Introduction

Thiencarbazone-methyl is a selective, systemic herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone chemical class.[1][2][3] It is registered for pre- and post-emergence control of a broad spectrum of annual grasses and broadleaf weeds in various crops, including corn and wheat, as well as in turf and ornamentals.[1][2][4][5] The herbicidal activity of **thiencarbazone**-methyl stems from its role as an acetolactate synthase (ALS) inhibitor (EC 2.2.1.6).[2][6][7][8] By blocking this key enzyme, the herbicide prevents the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine), which halts protein synthesis and plant growth, ultimately leading to plant death.[6][7] The compound is absorbed through both the leaves and roots of target plants.[2][5][7]

This technical guide provides a comprehensive overview of the toxicological profile of **thiencarbazone**-methyl, with a specific focus on the data pertinent to environmental risk assessment. It is intended for researchers, scientists, and professionals involved in drug development and environmental safety evaluation.

Physicochemical Properties

The physicochemical properties of a pesticide are fundamental to understanding its environmental fate and transport. Key properties for **thiencarbazone**-methyl are summarized below.

Property	Value	Reference
Melting Point	206 °C	[1]
Vapor Pressure	8.8×10^{-14} Pa (at 20°C)	[1]
Water Solubility (at 20°C)	72 mg/L (pure water) 172 mg/L (pH 4) 436 mg/L (pH 7) 417 mg/L (pH 9)	[1] [9]
Octanol/Water Partition Coefficient (Log K _{ow})	-0.13 (pH 4, 24°C) -1.98 (pH 7, 24°C) -2.14 (pH 9, 23°C)	[1]
Dissociation Constant (pK _a)	3.0	[1]
Molecular Formula	C ₁₂ H ₁₃ N ₅ O ₅ S	[4]
Molecular Weight	390.4 g/mol	[8]

Environmental Fate and Transport

The environmental fate of **thiencarbazone**-methyl is characterized by its degradation through biotic pathways and its mobility in soil, which is influenced by soil composition.

Abiotic and Biotic Degradation

Thiencarbazone-methyl is stable to both aqueous and soil photolysis.[\[1\]](#) It degrades slowly via hydrolysis under environmentally relevant pH conditions.[\[1\]](#)[\[6\]](#) The primary routes of degradation are aerobic soil metabolism and anaerobic aquatic metabolism, indicating that microbial activity is key to its breakdown.[\[1\]](#)[\[6\]](#)

- Aerobic Soil Metabolism: This is a major degradation pathway, with reported half-lives (DT₅₀) ranging from 3.2 to 55 days.[\[1\]](#) One study found soil degradation half-lives between 16 and 23.9 days across various soil types.[\[10\]](#)
- Aquatic Metabolism: Under aerobic aquatic conditions, **thiencarbazone**-methyl degrades moderately fast.[\[1\]](#)
- Persistence: The herbicide is not expected to persist in aerobic soil or aerobic/anaerobic aquatic environments, though it may be more persistent under anaerobic soil conditions.[\[1\]](#)

Mobility and Distribution

Thiencarbazone-methyl's mobility in soil is classified as 'mobile' to 'moderately mobile'.[\[1\]](#)

- Sorption: It weakly sorbs to soil, with organic carbon partition coefficient (Koc) values ranging from 59.9 to 236.[\[1\]](#) The compound's sorption is positively correlated with the organic matter content of the soil.[\[1\]](#)[\[6\]](#)
- Transport: Due to its mobility, spray drift, runoff, and leaching are potential mechanisms for its transport into aquatic and terrestrial habitats.[\[1\]](#)[\[5\]](#) This has led to requirements for surface and groundwater advisories on product labels.[\[1\]](#)[\[5\]](#)
- Volatility: **Thiencarbazone**-methyl is not expected to volatilize, as evidenced by its very low vapor pressure.[\[1\]](#)

Metabolic Pathway

The metabolism of **thiencarbazone**-methyl in the environment proceeds through several key steps. The primary postulated route involves the hydrolysis of the urea group, followed by further degradation.[\[1\]](#) An alternative pathway involves hydrolysis to the MMT derivative.[\[1\]](#)

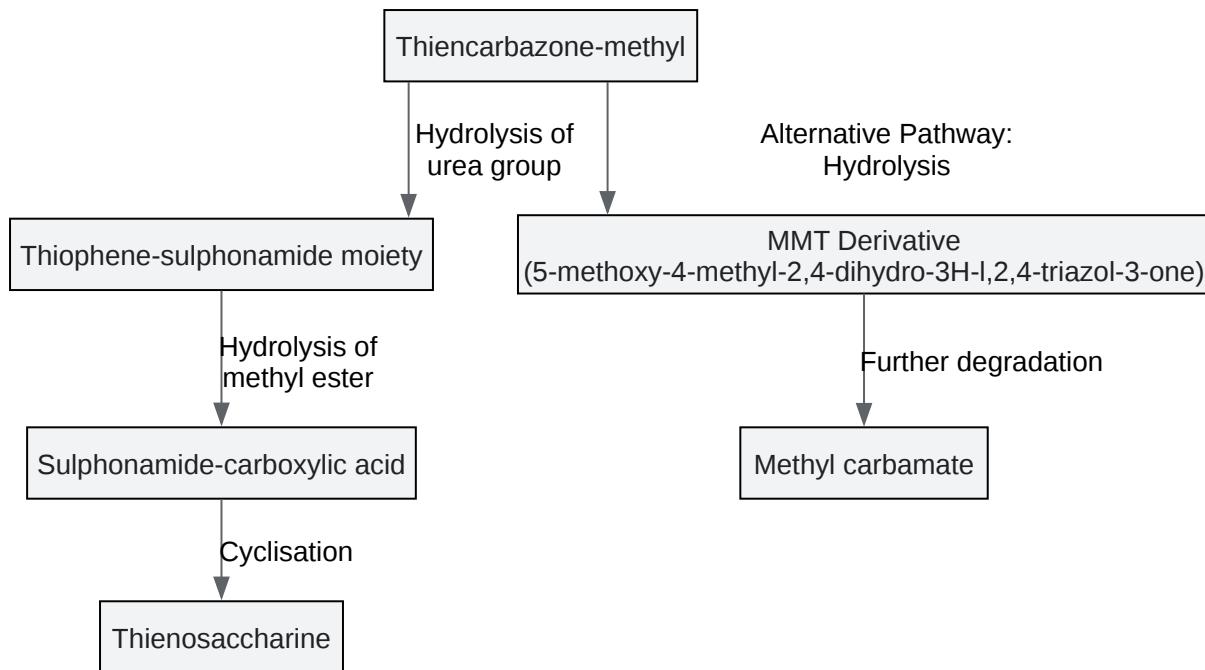

[Click to download full resolution via product page](#)

Figure 1: Postulated metabolic pathway of **Thiencarbazone**-methyl.

Ecotoxicological Profile

The ecotoxicological data indicates that while **thiencarbazone**-methyl has low toxicity to many animal species, it is highly toxic to non-target aquatic and terrestrial plants.

Aquatic Ecotoxicity

Thiencarbazone-methyl poses no significant acute risk to fish or aquatic invertebrates.^[6] However, it is very toxic to aquatic vascular plants and shows variable toxicity to algae.^[6]

Organism Group	Species	Endpoint	Value (mg a.i./L)	Reference
Fish	Pimephales promelas (Fathead minnow)	96-hr LC ₅₀	> 104	[11]
21-day NOEC	4.8	[11]		
Aquatic Invertebrates	Mysid Shrimp	28-day LOAEC (parental male body weight)	5.9	[12]
Aquatic Plants	Lemna gibba (Duckweed)	7-day EC ₅₀	0.0025	[13]
LC ₅₀	0.00099	[6]		
Potamogeton pectinatus	LC ₅₀	0.00053	[6]	
Algae	Pseudokirchnerie lla subcapitata	LC ₅₀	0.170	[6]
Navicula pelliculosa	LC ₅₀	59.3	[6]	

Terrestrial Ecotoxicity

As an herbicide, **thiencarbazone**-methyl presents a risk to non-target terrestrial plants.[1] Its toxicity to other terrestrial organisms like bees is low.

Organism Group	Species	Endpoint	Value	Reference
Honeybees	Apis mellifera	Contact acute LD ₅₀	> 200 µg/bee	[11]
Non-target Plants	Glycine max (Soybean)	21-day EC ₂₅ (dry weight)	0.00070 lbs a.i./Acre	[14]
21-day NOEL (dry weight)	0.000056 lbs a.i./Acre	[14]		

Mammalian Toxicology

Thiencarbazone-methyl exhibits low acute toxicity via oral, dermal, and inhalation routes.[1][6] [15] The primary target organ in subchronic and chronic studies is the urothelial system (kidney, bladder, urinary tract).[15][16][17]

Acute Toxicity

Study Type	Species	Endpoint	Value	Toxicity Category	Reference
Acute Oral	Rat	LD ₅₀	> 2000 mg/kg	III	[1][17]
Acute Dermal	Rat	LD ₅₀	> 2000 mg/kg	III	[1][17]
Acute Inhalation	Rat	LC ₅₀	> 5.05 mg/L	IV	[1][17]
Primary Eye Irritation	-	-	Non-irritant	-	[1][15]
Primary Skin Irritation	-	-	Non-irritant	-	[1][15]
Dermal Sensitization	Guinea Pig	-	Not a sensitizer	-	[1][15]

Subchronic and Chronic Toxicity

The lowest overall No-Observed-Adverse-Effect Level (NOAEL) was identified in a one-year chronic dog study.[16] Effects at higher doses across species were consistently related to the urinary tract, including the formation of crystals, stones, and subsequent hyperplasia.[1][16]

Study Type	Species	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Critical Effects at LOAEL	Reference
90-Day Oral	Rat	M: 123, F: 154	M: 439, F: 543	Urothelial effects	[1]
90-Day Oral	Mouse	M: 315, F: 789	M: 637	Urothelial effects	[1]
90-Day Oral	Dog	M: 149, F: 159	M: 335, F: 351	Urothelial effects	[1]
1-Year Chronic	Dog	M: 117, F: 127	M: 179, F: 200	Urothelial effects	[1][16]

Carcinogenicity, Genotoxicity, and Reproductive Effects

- Carcinogenicity: **Thiencarbazone**-methyl is classified as "Not likely to be a Carcinogen to Humans at doses that do not cause urothelial cytotoxicity".[1][17] Tumors in the urinary bladder and prostatic urethra were observed in mice, but only at high doses that also caused the formation of calculi in the urothelial system.[1][16][18] A genotoxic mechanism was considered unlikely to be involved.[16]
- Genotoxicity: A battery of mutagenicity and genetic toxicity studies all produced negative results.[1][16]
- Reproductive/Developmental Toxicity: There was no indication of increased susceptibility of offspring in rat or rabbit developmental toxicity studies or in a rat reproduction study.[1][16] Effects on fetuses were observed only at doses that were also toxic to the mother.[6]

Experimental Protocols

Detailed experimental protocols for toxicological studies are standardized to ensure reproducibility and compliance with regulatory requirements. The methodologies below are representative of the guidelines followed for the assessment of **thiencarbazone**-methyl.

Aerobic Soil Metabolism (Representative of OECD 307)

- Objective: To determine the rate and route of degradation of **thiencarbazone**-methyl in aerobic soil.
- Methodology:
 - Radiolabeled (e.g., ^{14}C) **thiencarbazone**-methyl is applied to fresh soil samples with known physicochemical properties.
 - The treated soil is incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).
 - A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks to maintain aerobic conditions.
 - Volatile organic compounds and $^{14}\text{CO}_2$ are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide).
 - Soil samples are collected at various time intervals and extracted using appropriate solvents.
 - The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) to identify and quantify the parent compound and its degradation products.
 - The rate of degradation (DT_{50} and DT_{90}) is calculated using kinetic modeling.

Acute Toxicity to Fish (Representative of OECD 203)

- Objective: To determine the median lethal concentration (LC_{50}) of **thiencarbazone**-methyl to a freshwater fish species.
- Methodology:

- Juvenile fish of a standard species (e.g., Rainbow Trout, *Oncorhynchus mykiss*, or Fathead Minnow, *Pimephales promelas*) are used.
- Fish are exposed to a range of concentrations of **thiencarbazone**-methyl in water under static, semi-static, or flow-through conditions for 96 hours. A control group is exposed to untreated water.
- Water quality parameters (pH, temperature, dissolved oxygen) are monitored throughout the test.
- Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
- The 96-hour LC₅₀, the concentration estimated to be lethal to 50% of the test population, is calculated using appropriate statistical methods (e.g., probit analysis).

Terrestrial Plant Test: Vegetative Vigour (Representative of OCSPP 850.4150)

- Objective: To evaluate the effects of **thiencarbazone**-methyl on the growth of non-target terrestrial plants.
- Methodology:
 - Seeds of multiple plant species (representing monocots and dicots, e.g., soybean, corn, oat, tomato) are planted in pots containing a suitable soil medium.
 - Plants are grown under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-4 true leaves).
 - **Thiencarbazone**-methyl is applied as a spray over the top of the plants at a range of application rates, including a non-treated control.
 - Plants are maintained in the greenhouse for a period of 14 to 21 days post-treatment.
 - Endpoints measured include phytotoxicity ratings (visual injury), plant height, and shoot dry weight.

- The effective concentration that causes a 25% reduction in a growth endpoint (EC₂₅) and the No-Observed-Effect Concentration (NOEC) are determined.

Environmental Risk Assessment Framework

The environmental risk assessment for a pesticide like **thiencarbazone**-methyl is a structured process that integrates data on its environmental fate, transport, and ecotoxicity to evaluate potential risks to non-target organisms.

[Click to download full resolution via product page](#)

Figure 2: General workflow for pesticide environmental risk assessment.

Based on this framework, the primary environmental risks identified for **thiencarbazone**-methyl are to non-target terrestrial and aquatic vascular plants.^[1] The risk assessment concludes that the proposed uses have the potential for direct adverse effects on these organisms, necessitating mitigation measures such as mandatory label language for spray drift management and advisories for surface and groundwater protection.^[1]

Mode of Action Visualization

The herbicidal effect of **thiencarbazone**-methyl is initiated by the inhibition of the acetolactate synthase (ALS) enzyme, a critical step in the biosynthetic pathway of essential amino acids in plants.

[Click to download full resolution via product page](#)

Figure 3: Mechanism of action of **Thiencarbazone**-methyl in susceptible plants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]
- 2. Thiencarbazone Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. solechem.eu [solechem.eu]
- 5. datcp.wi.gov [datcp.wi.gov]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. Thiencarbazone-methyl | C12H14N4O7S2 | CID 11205153 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 9. Thiencarbazone-methyl | 317815-83-1 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiencarbazone-methyl (Ref: BYH 18636) [sitem.herts.ac.uk]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. OPP Pesticide Ecotoxicity Database [ecotox.ipmccenters.org]
- 14. OPP Pesticide Ecotoxicity Database [ecotox.ipmccenters.org]
- 15. Federal Register :: Thiencarbazone-methyl; Pesticide Tolerance [federalregister.gov]
- 16. fsc.go.jp [fsc.go.jp]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Federal Register :: Thiencarbazone-methyl; Pesticide Tolerances [federalregister.gov]
- To cite this document: BenchChem. [Thiencarbazone-Methyl: A Toxicological Profile for Environmental Risk Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109821#thiencarbazone-methyl-toxicological-profile-for-environmental-risk-assessment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com